molecular formula C5H11ClF3NO B13559230 1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-olhydrochloride

1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-olhydrochloride

Cat. No.: B13559230
M. Wt: 193.59 g/mol
InChI Key: YKCRZUHLDAWDJS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is employed in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-3-(methylamino)propan-2-ol: Similar structure but without the hydrochloride salt.

    1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Another trifluoromethyl compound with different functional groups.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a hexafluoromethyl group instead of trifluoromethyl .

Uniqueness

1,1,1-Trifluoro-2-methyl-3-(methylamino)propan-2-ol hydrochloride is unique due to its specific combination of trifluoromethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized research and industrial applications.

Properties

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.59 g/mol

IUPAC Name

1,1,1-trifluoro-2-methyl-3-(methylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(10,3-9-2)5(6,7)8;/h9-10H,3H2,1-2H3;1H

InChI Key

YKCRZUHLDAWDJS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)(C(F)(F)F)O.Cl

Origin of Product

United States

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